molecular formula C57H52N6O5 B12782407 2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine CAS No. 134934-71-7

2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine

Cat. No.: B12782407
CAS No.: 134934-71-7
M. Wt: 901.1 g/mol
InChI Key: AWNKCAVSWXGPAR-SCDAOGTMSA-N
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Description

2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic derivative of 2’-deoxyadenosine, a nucleoside analog. This compound is characterized by the presence of benzylamino and methoxytrityl groups, which are introduced to enhance its chemical stability and biological activity. It is primarily used in research settings to study nucleoside analogs’ interactions and mechanisms in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using 4-methoxytrityl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups do not participate in subsequent reactions.

    Introduction of the Benzylamino Group: The protected nucleoside is then reacted with benzylamine under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the benzylamino group.

    Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

    Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

    Purification: Employing techniques such as column chromatography and recrystallization to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzylamine in the presence of DCC.

Major Products

    Oxidation: Oxidized derivatives of the nucleoside.

    Reduction: Reduced forms of the compound, often leading to the removal of protective groups.

    Substitution: Substituted nucleoside analogs with modified benzylamino groups.

Scientific Research Applications

2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several applications in scientific research:

    Chemistry: Used as a model compound to study nucleoside analogs’ chemical properties and reactivity.

    Biology: Investigated for its role in DNA synthesis and repair mechanisms.

    Medicine: Explored for potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of nucleoside-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of 2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis. The benzylamino group enhances its binding affinity to enzymes involved in nucleic acid metabolism, while the methoxytrityl groups provide stability against enzymatic degradation. This compound targets key molecular pathways involved in DNA replication and repair, making it a valuable tool in studying these processes.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: The parent compound, lacking the benzylamino and methoxytrityl modifications.

    2’-Fluoro-2’-deoxyadenosine: A fluorinated analog with different chemical properties and biological activity.

    2’-C-Methyl-2’-deoxyadenosine: Another modified nucleoside with a methyl group at the 2’ position.

Uniqueness

2’-Benzylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to its dual protective groups, which enhance its stability and biological activity. The benzylamino group provides additional binding interactions, while the methoxytrityl groups protect the nucleoside from enzymatic degradation, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

134934-71-7

Molecular Formula

C57H52N6O5

Molecular Weight

901.1 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-(benzylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C57H52N6O5/c1-65-47-32-28-43(29-33-47)56(41-20-10-4-11-21-41,42-22-12-5-13-23-42)62-53-51-54(60-38-59-53)63(39-61-51)55-50(58-36-40-18-8-3-9-19-40)52(64)49(68-55)37-67-57(44-24-14-6-15-25-44,45-26-16-7-17-27-45)46-30-34-48(66-2)35-31-46/h3-35,38-39,49-50,52,55,58,64H,36-37H2,1-2H3,(H,59,60,62)/t49-,50-,52+,55-/m1/s1

InChI Key

AWNKCAVSWXGPAR-SCDAOGTMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NCC1=CC=CC=C1

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NCC1=CC=CC=C1

Origin of Product

United States

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